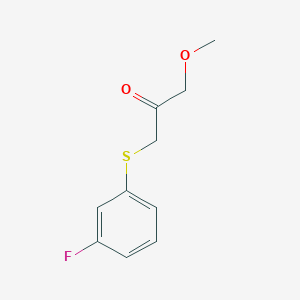
1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one is an organic compound characterized by the presence of a fluorophenyl group attached to a thioether linkage, which is further connected to a methoxypropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one typically involves the following steps:
Thioether Formation: The initial step involves the reaction of 3-fluorothiophenol with an appropriate alkylating agent, such as 3-chloropropan-2-one, under basic conditions. This reaction forms the thioether linkage.
Methoxylation: The resulting intermediate is then subjected to methoxylation using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally benign is also considered to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products.
Wissenschaftliche Forschungsanwendungen
1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one exerts its effects involves interactions with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thioether and methoxy groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-((3-Chlorophenyl)thio)-3-methoxypropan-2-one
- 1-((3-Bromophenyl)thio)-3-methoxypropan-2-one
- 1-((3-Methylphenyl)thio)-3-methoxypropan-2-one
Comparison: 1-((3-Fluorophenyl)thio)-3-methoxypropan-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.
Eigenschaften
Molekularformel |
C10H11FO2S |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)sulfanyl-3-methoxypropan-2-one |
InChI |
InChI=1S/C10H11FO2S/c1-13-6-9(12)7-14-10-4-2-3-8(11)5-10/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
PYRISAJHXMMSED-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)CSC1=CC=CC(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13653835.png)
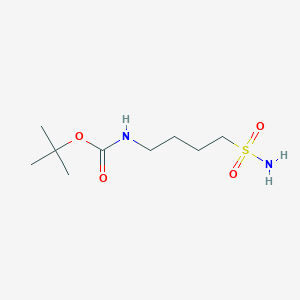
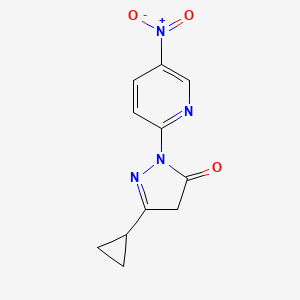
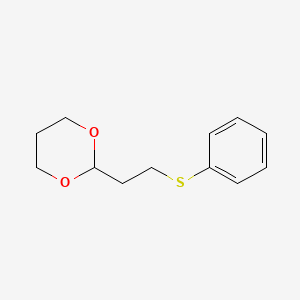
![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13653850.png)
![2-[4-(Difluoromethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13653855.png)
![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13653859.png)
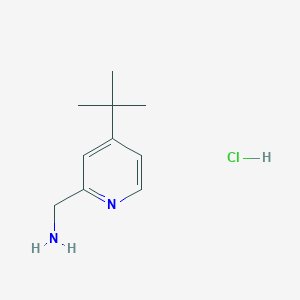
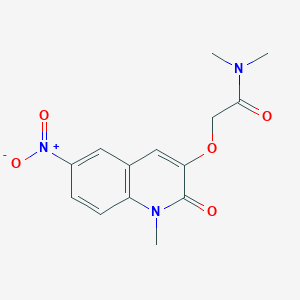


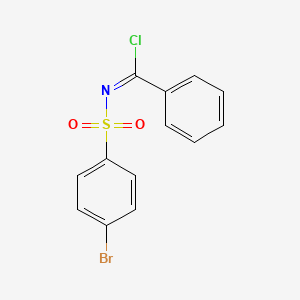
![(3S)-5-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid](/img/structure/B13653915.png)

